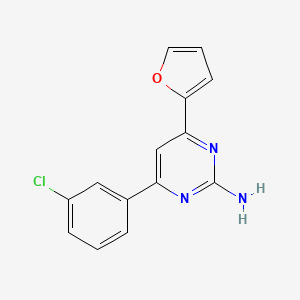
4-(2H-1,3-Benzodioxol-5-yl)-6-(3-chlorophenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2H-1,3-Benzodioxol-5-yl)-6-(3-chlorophenyl)pyrimidin-2-amine (BCPA) is a heterocyclic compound that is widely used in scientific research and laboratory experiments. It is a versatile compound that has multiple applications in various fields, such as organic chemistry, pharmacology, and biochemistry. BCPA has a wide range of biological activities, including inhibition of protein kinases and cytochrome P450 enzymes, and is known to have anti-inflammatory, anti-tumor, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-6-(3-chlorophenyl)pyrimidin-2-amine is not fully understood. However, it is known to interact with various proteins and enzymes, such as protein kinases and cytochrome P450 enzymes. 4-(2H-1,3-Benzodioxol-5-yl)-6-(3-chlorophenyl)pyrimidin-2-amine has been found to inhibit the activity of protein kinases, which are enzymes involved in the regulation of various cellular processes, such as cell growth, differentiation, and apoptosis. 4-(2H-1,3-Benzodioxol-5-yl)-6-(3-chlorophenyl)pyrimidin-2-amine has also been found to inhibit the activity of cytochrome P450 enzymes, which are enzymes involved in the metabolism of various drugs and other foreign compounds.
Biochemical and Physiological Effects
4-(2H-1,3-Benzodioxol-5-yl)-6-(3-chlorophenyl)pyrimidin-2-amine has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that 4-(2H-1,3-Benzodioxol-5-yl)-6-(3-chlorophenyl)pyrimidin-2-amine has anti-inflammatory, anti-tumor, and anti-viral properties. 4-(2H-1,3-Benzodioxol-5-yl)-6-(3-chlorophenyl)pyrimidin-2-amine has also been found to inhibit the activity of protein kinases and cytochrome P450 enzymes, which are involved in the regulation of various cellular processes. In vivo studies have shown that 4-(2H-1,3-Benzodioxol-5-yl)-6-(3-chlorophenyl)pyrimidin-2-amine has anti-inflammatory, anti-tumor, and anti-viral effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(2H-1,3-Benzodioxol-5-yl)-6-(3-chlorophenyl)pyrimidin-2-amine in laboratory experiments has several advantages. For example, 4-(2H-1,3-Benzodioxol-5-yl)-6-(3-chlorophenyl)pyrimidin-2-amine is a versatile compound that can be used in a variety of scientific research applications, such as organic synthesis, drug discovery, and biochemistry. It is also a relatively inexpensive compound and is readily available. However, there are also some limitations to the use of 4-(2H-1,3-Benzodioxol-5-yl)-6-(3-chlorophenyl)pyrimidin-2-amine in laboratory experiments. For example, the mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-6-(3-chlorophenyl)pyrimidin-2-amine is not fully understood, and its effects on humans are not yet known. In addition, the use of 4-(2H-1,3-Benzodioxol-5-yl)-6-(3-chlorophenyl)pyrimidin-2-amine in laboratory experiments requires specialized equipment and techniques, and it is not suitable for use in large-scale experiments.
Orientations Futures
The potential future directions for 4-(2H-1,3-Benzodioxol-5-yl)-6-(3-chlorophenyl)pyrimidin-2-amine include further research into its mechanism of action and its effects on humans, as well as the development of new drugs based on 4-(2H-1,3-Benzodioxol-5-yl)-6-(3-chlorophenyl)pyrimidin-2-amine. In addition, 4-(2H-1,3-Benzodioxol-5-yl)-6-(3-chlorophenyl)pyrimidin-2-amine could be used in the development of new diagnostic tools and therapies for various diseases, such as cancer and infectious diseases. Finally, 4-(2H-1,3-Benzodioxol-5-yl)-6-(3-chlorophenyl)pyrimidin-2-amine could be used to develop new methods for the synthesis of other heterocyclic compounds, such as pyrimidine derivatives and quinazolines.
Méthodes De Synthèse
4-(2H-1,3-Benzodioxol-5-yl)-6-(3-chlorophenyl)pyrimidin-2-amine can be synthesized by a variety of methods, including condensation of 2-aminopyrimidine and 3-chloroaniline, condensation of 2-amino-5-chloropyrimidine and 3-chloroaniline, and condensation of 2-aminopyrimidine and 4-chloro-3-nitroaniline. The first two methods involve the reaction of the two starting materials in an acid medium, whereas the third method involves the reaction of the two starting materials in an alkaline medium. The reaction conditions and the yields of the products depend on the method used.
Applications De Recherche Scientifique
4-(2H-1,3-Benzodioxol-5-yl)-6-(3-chlorophenyl)pyrimidin-2-amine has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. In organic synthesis, 4-(2H-1,3-Benzodioxol-5-yl)-6-(3-chlorophenyl)pyrimidin-2-amine has been used as a starting material for the synthesis of other heterocyclic compounds, such as pyrimidine derivatives and quinazolines. In drug discovery, 4-(2H-1,3-Benzodioxol-5-yl)-6-(3-chlorophenyl)pyrimidin-2-amine has been used as a lead compound for the development of new drugs, such as anti-inflammatory, anti-tumor, and anti-viral agents. In biochemistry, 4-(2H-1,3-Benzodioxol-5-yl)-6-(3-chlorophenyl)pyrimidin-2-amine has been used as a tool to study the structure and function of proteins and enzymes, as well as to study the mechanisms of action of various drugs.
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(3-chlorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2/c18-12-3-1-2-10(6-12)13-8-14(21-17(19)20-13)11-4-5-15-16(7-11)23-9-22-15/h1-8H,9H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDQKPFIUIHQIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NC(=C3)C4=CC(=CC=C4)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,3-Benzodioxol-5-yl)-6-(3-chlorophenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














